(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
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Overview
Description
(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structural features, which include a cyclopentane ring fused with a furan ring, and multiple hydroxyl groups. These structural characteristics make it a valuable subject for research in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as cyclopentadiene and furan derivatives. The reaction conditions often require specific catalysts, temperature control, and solvent systems to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high purity and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s bioactive properties make it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2,5-diol: This compound shares a similar core structure but differs in the substituents attached to the cyclopentane ring.
Uniqueness
The uniqueness of (3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H24O4 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10?,11-,12-,13-,14+/m1/s1 |
InChI Key |
UMDQPEMZJHAFNL-MZLSBDMHSA-N |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O |
Origin of Product |
United States |
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